1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride

Description

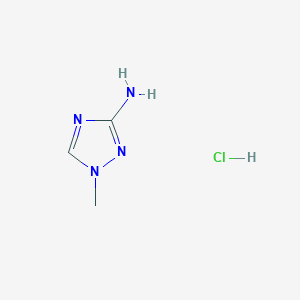

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride (CAS 1185300-35-9) is a triazole-derived compound characterized by a 1,2,4-triazole ring substituted with a methyl group at the 1-position and an amine group at the 3-position, forming a hydrochloride salt. This structure enhances its solubility and stability, making it a critical intermediate in pharmaceutical and agrochemical synthesis . With a molecular formula of C₃H₇ClN₄ and a purity of ≥98% (commercial sources), it is widely employed in drug discovery pipelines, particularly for antiviral and enzyme-targeting agents .

Properties

IUPAC Name |

1-methyl-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHNLOQTZVNZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-35-9 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 1-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nucleophilic Substitution with Chloromethane

A widely cited method employs 1,2,4-triazole as the starting material, which undergoes nucleophilic substitution with chloromethane under strongly basic conditions. As detailed in a 2021 patent, the reaction utilizes potassium hydroxide (KOH) in ethanol to deprotonate the triazole, enabling methyl group transfer from chloromethane. Key parameters include:

| Parameter | Value |

|---|---|

| Molar Ratio (Triazole:KOH:CH₃Cl) | 1:1.4–1.5:1.0–1.5 |

| Solvent | Ethanol |

| Temperature | Reflux (78–85°C) |

| Yield | 85–90% |

This method avoids N-methyl isomerization by leveraging the strong base to direct methylation exclusively to the 1-position.

Alternative Methylating Agents

While chloromethane is cost-effective, alternatives like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) have been explored. However, these reagents often produce quaternized byproducts or require stringent temperature control, reducing practicality.

Protection of Position 5

To prevent unwanted reactivity during subsequent functionalization, the 5-position of 1-methyl-1,2,4-triazole is temporarily protected.

Bromination Strategies

Lithiation with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA) generates a reactive intermediate at the 5-position, which reacts with dibromomethane (CH₂Br₂) to form 5-bromo-1-methyl-1H-1,2,4-triazole .

Trimethylsilyl Protection

An alternative approach uses lithium diisopropylamide (LDA) and trimethylchlorosilane (TMSCI) to install a trimethylsilyl (TMS) group at position 5. This method offers milder conditions but requires careful moisture control.

Introduction of the Amine Group at Position 3

With the 5-position protected, the 3-position is functionalized to introduce the amine group.

Nitration and Reduction

A two-step nitration-reduction sequence is employed:

-

Directed Lithiation : LDA deprotonates the 3-position, forming a lithium intermediate.

-

Electrophilic Nitration : Quenching with a nitro source (e.g., isoamyl nitrite) yields 3-nitro-5-protected-1-methyl-1H-1,2,4-triazole .

-

Catalytic Hydrogenation : Reduction with H₂/Pd-C converts the nitro group to an amine.

| Step | Conditions | Yield |

|---|---|---|

| Nitration | LDA, THF, -78°C; isoamyl nitrite | 65% |

| Reduction | 5% Pd/C, H₂ (50 psi), methanol | 85% |

Direct Amination via Halogen Substitution

An alternative route involves introducing a halogen at position 3, followed by nucleophilic substitution with ammonia:

-

Bromination : Using N-bromosuccinimide (NBS) under radical conditions.

| Parameter | Value |

|---|---|

| Bromination Agent | NBS, AIBN, CCl₄ |

| Temperature | 80°C, 12 h |

| Amination Conditions | NH₃ (aq), 100°C, 24 h |

| Overall Yield | 50–55% |

Deprotection and Salt Formation

Deprotection of Position 5

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in methanol, yielding the hydrochloride salt. Crystallization from ethanol/ether enhances purity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitration-Reduction | High regioselectivity | Multi-step, costly reagents | 50–60% |

| Halogen Substitution | Fewer steps | Low yield, byproduct formation | 45–55% |

Optimization Strategies

Chemical Reactions Analysis

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound serves as a scaffold in drug design and development. Its structural features allow it to act as an inhibitor for various enzymes, particularly in cancer research. For example, studies have shown that it can inhibit histone demethylases, affecting gene expression and potentially leading to anticancer effects .

2. Antimicrobial Activity

Research indicates that 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride exhibits antifungal properties common among triazole derivatives. It has been evaluated for its efficacy against pathogens such as Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL . The compound's ability to inhibit the KatG enzyme in Mtb leads to the accumulation of reactive oxygen species (ROS), contributing to its bactericidal activity .

3. Coordination Chemistry

In coordination chemistry, this compound acts as a ligand due to its ability to coordinate with metal ions. This property is utilized in the synthesis of various metal complexes that can have applications in catalysis and material science .

4. Agrochemicals

The compound is also significant in the agrochemical industry, where it is used in the formulation of herbicides and fungicides. Its effectiveness in controlling plant pathogens makes it a valuable component in agricultural practices.

Comparison of Biological Activities

| Compound Name | Structure Type | Notable Activity | Unique Feature |

|---|---|---|---|

| 1-Methyl-1H-1,2,4-triazol-3-amine | Triazole | Histone demethylase inhibition | Specific arrangement of functional groups |

| 5-Amino-1H-tetrazole | Tetrazole | Antiviral properties | Contains four nitrogen atoms |

| 1-Hydroxytriazole | Hydroxylated Triazole | Antifungal activity | Hydroxyl group enhances solubility |

Case Studies

Case Study 1: Antimycobacterial Evaluation

A study synthesized fifteen derivatives of 1,2,4-triazoles and evaluated their antimycobacterial activity against M. tuberculosis. Among these compounds, one derivative showed an MIC of 2 µg/mL with a high selectivity index, indicating low toxicity to host cells while effectively targeting the pathogen . This highlights the potential for developing new anti-tuberculosis drugs based on triazole scaffolds.

Case Study 2: Enzyme Inhibition in Cancer Research

Research has demonstrated that this compound can inhibit specific enzymes involved in cancer progression. By blocking histone demethylases, the compound influences epigenetic modifications that can suppress tumor growth. This mechanism presents a promising avenue for therapeutic strategies aimed at cancer treatment.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antifungal or anticancer activity . The compound’s triazole ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related triazole derivatives and their distinguishing features:

Functional and Application-Based Comparisons

Pharmaceutical Utility :

- The hydrochloride salt (CAS 1185300-35-9) is pivotal in synthesizing SARS-CoV-2 3CL protease inhibitors like S-217622 (ensitrelvir), where its methyl and amine groups enable covalent binding to viral proteases . In contrast, the 1,2,3-triazole isomer (CAS 860176-01-8) is less commonly used in drug synthesis due to reduced metabolic stability .

- The cyclopentyl analogue (CAS 2416955-59-2) exhibits enhanced lipophilicity, favoring agrochemical applications such as pesticide development .

Reactivity and Solubility :

- Hydrochloride salts (e.g., CAS 1185300-35-9, 215871-44-6) demonstrate superior aqueous solubility compared to free bases, critical for bioavailability in drug formulations .

- The methanamine derivative (CAS 215871-44-6) introduces a flexible side chain, enabling cross-linking reactions in polymer chemistry .

- Biological Activity: Triazole-3,5-diamine (CAS 49607-51-4) shows higher carbonic anhydrase-II inhibitory activity than the mono-amine variant, attributed to dual hydrogen-bonding interactions .

Research Findings and Industrial Relevance

Drug Development :

Agrochemicals :

Chemical Synthesis :

Stability and Handling Considerations

Biological Activity

1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride (C3H7ClN4) is a triazole derivative recognized for its diverse biological activities. Its structural characteristics facilitate interactions with various biological systems, making it a subject of interest in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound exhibits several mechanisms of action that contribute to its biological effects:

Enzyme Inhibition :

The compound acts as an inhibitor of key enzymes involved in metabolic pathways. Notably, it inhibits imidazoleglycerol-phosphate dehydratase, which is crucial in histidine biosynthesis. This inhibition can lead to altered gene expression and cellular metabolism.

Antifungal Activity :

Similar to other triazole derivatives, this compound demonstrates antifungal properties by disrupting the biosynthetic pathways in fungi. It has been shown to inhibit the activity of cytochrome P450 enzymes in fungal cells, which are essential for ergosterol synthesis.

Anticancer Properties :

Research indicates that this compound may modulate histone demethylation processes. This modulation has implications for cancer treatment as it can influence gene expression related to tumor growth and survival.

Biological Activities

The compound exhibits a range of biological activities that have been explored in various studies:

| Activity | Description |

|---|---|

| Antifungal | Inhibits fungal growth by targeting ergosterol biosynthesis pathways. |

| Antibacterial | Demonstrates activity against Gram-positive and Gram-negative bacteria. |

| Anticancer | Modulates epigenetic factors affecting tumor progression and survival. |

| Anti-inflammatory | Exhibits potential anti-inflammatory effects through modulation of signaling pathways. |

| Antioxidant | Shows antioxidant capabilities that may protect against oxidative stress. |

Case Studies

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

- Antifungal Activity Study : A study demonstrated that the compound effectively inhibited the growth of various fungal strains, including Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents.

- Anticancer Research : In vitro studies showed that this triazole derivative could inhibit the proliferation of cancer cell lines by affecting histone modifications and gene expression patterns associated with cell cycle regulation.

- Enzyme Interaction Analysis : Research indicated that this compound binds to the active sites of enzymes involved in critical metabolic pathways, thereby inhibiting their activity and altering cellular functions .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride, and how are intermediates optimized?

The compound is typically synthesized via nucleophilic substitution. For example, 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole is reacted with ammonia under controlled conditions (80°C in aqueous solution) to yield the amine intermediate, which is then converted to the hydrochloride salt . Key optimizations include adjusting reaction time, temperature, and stoichiometric ratios to minimize byproducts like unreacted chloromethyl precursors.

Q. How can crystallographic data for this compound be obtained, and what software is used for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. For refinement, SHELX programs (e.g., SHELXL) are widely used due to their robustness in handling small-molecule structures, even with high-resolution or twinned data .

Q. What safety protocols are essential for handling this compound in the laboratory?

Critical measures include:

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in sealed glass containers, away from strong oxidizers and heat sources .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity or stability data for this compound?

Discrepancies (e.g., 95% purity vs. higher grades) often arise from analytical method variability. To resolve:

- Cross-validate using orthogonal techniques (e.g., HPLC for purity, NMR for structural integrity, elemental analysis for stoichiometry).

- Assess storage conditions : Degradation products (e.g., oxidation byproducts) may form under improper storage .

- Reference certified standards from accredited suppliers (e.g., LGC’s UKAS-certified materials) .

Q. What strategies are effective for incorporating this compound into drug discovery pipelines, such as protease inhibitors?

The triazole core serves as a pharmacophore due to its hydrogen-bonding capacity. Example applications:

- SARS-CoV-2 3CL protease inhibitors : The methyl-triazole-amine moiety enhances binding affinity via interactions with catalytic residues .

- Antifungal agents : Modifications at the 3-amine position improve membrane permeability .

- Dosage optimization : Use in vivo pharmacokinetic studies to balance efficacy and toxicity .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Follow ICH Q2(R1) guidelines:

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- DFT calculations : Use Gaussian or ORCA to model reaction pathways (e.g., nucleophilic substitution at the triazole ring).

- Molecular docking : AutoDock Vina or Schrödinger Suite to explore interactions with biological targets .

- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity early in drug design .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Experimental replication : Measure solubility in DMSO, water, and ethanol under controlled temperatures.

- Check for salt vs. free base discrepancies : The hydrochloride salt may exhibit lower organic solvent solubility than the free amine .

- Review solvent purity : Trace water in DMSO can artificially increase solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.